3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine
Description
3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound featuring fused triazolo-thiadiazole and imidazo-pyridine moieties. Its structure includes a 3,4-dimethoxyphenyl ethenyl group at the 6-position of the triazolo-thiadiazole ring and a methyl-substituted imidazo[1,2-a]pyridine at the 3-position (). This molecular architecture combines electron-rich aromatic systems with fused nitrogen-sulfur heterocycles, which are known to enhance bioactivity, particularly in antimicrobial and anticancer contexts . The compound’s synthesis typically involves multi-step reactions, such as cyclocondensation of thiol-containing triazole precursors with substituted chalcones or pyridine derivatives, as observed in analogous triazolo-thiadiazole syntheses .
Properties
Molecular Formula |
C21H18N6O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H18N6O2S/c1-13-19(26-11-5-4-6-17(26)22-13)20-23-24-21-27(20)25-18(30-21)10-8-14-7-9-15(28-2)16(12-14)29-3/h4-12H,1-3H3/b10-8+ |
InChI Key |
AFPXKANMMQVZES-CSKARUKUSA-N |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)/C=C/C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C=CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. The process may start with the preparation of the triazole and thiadiazole intermediates, followed by their coupling with the imidazopyridine moiety. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound 3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or platinum complexes. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry
In chemistry, 3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its heterocyclic rings are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest that it may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, 3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine may be used in the production of specialty chemicals, agrochemicals, or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine can be contextualized by comparing it to related triazolo-thiadiazole derivatives and fused heterocycles. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Triazolo-Thiadiazole Derivatives
Structural and Functional Insights
- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound (vs. However, bulkier substituents (e.g., ethenyl linkages) may reduce solubility compared to fluorine- or hydroxy-substituted analogs .
- Fused Heterocycles: The imidazo[1,2-a]pyridine moiety distinguishes the target compound from indole- or pyrrolo-thiazolo-pyrimidine derivatives (e.g., 5b or 6 in ). Imidazo-pyridines are known for kinase inhibition, suggesting unique mechanistic pathways .
- Lipophilicity : The target compound’s clogP (~5.4, inferred from ) aligns with highly active imidazo[1,2-a]pyridine carboxamides, which exhibit potent intracellular activity due to favorable membrane permeability .
Pharmacological Comparisons
- Antimicrobial Activity : Triazolo-thiadiazoles with pyridinyl substituents (e.g., 7d and 9a) show moderate-to-strong activity against Gram-positive bacteria (MIC: 8–32 µg/mL), but the target compound’s imidazo-pyridine core may broaden efficacy against resistant strains .
- Anticancer Potential: Analog 5b () inhibits Bcl-2 (apoptosis regulator) at 10 µM, while the target compound’s extended conjugation system (via ethenyl) could enhance π-π stacking with DNA or protein targets .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Lipophilicity and aromatic substitution patterns critically influence bioactivity. For example, 4-methoxyphenyl (5b) improves both yield and activity compared to halogenated analogs (5d) .
- Methodological Considerations : Spectrofluorometry and tensiometry () are validated for assessing critical micelle concentrations (CMCs) in related amphiphilic compounds, which could inform solubility studies of the target compound .
- Theoretical vs. Experimental Data : DFT studies on analog 6-phenyl-3-(4-pyridyl)-triazolo-thiadiazole () confirm planarity and electronic properties, providing a model for optimizing the target compound’s stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
